3-(N-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide
Description
3-(N-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative featuring two distinct substituents:
- A 4-(methylsulfanyl)benzyl group on the amide nitrogen, introducing a sulfur-containing aromatic moiety with electron-donating properties.
Thiophene derivatives are well-documented for their pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects . The inclusion of sulfonamide and methylsulfanyl groups in this compound suggests enhanced metabolic stability and tailored electronic properties, which may influence its biological activity and physicochemical behavior.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(4-methylsulfanylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c1-22(28(24,25)17-6-4-3-5-7-17)18-12-13-27-19(18)20(23)21-14-15-8-10-16(26-2)11-9-15/h3-13H,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVYRNKKXWXUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)SC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(N-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a carboxamide moiety, which contribute to its unique biological activities. The presence of a methylsulfanyl group enhances its reactivity and potential interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Thiophene Ring | Five-membered heterocyclic structure containing sulfur |
| Sulfonamide Group | Known for diverse biological activities |
| Carboxamide Moiety | Enhances solubility and bioavailability |
| Methylsulfanyl Group | Increases chemical reactivity |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. One notable mechanism involves the targeting of β-catenin, which plays a crucial role in cell signaling pathways related to cancer progression. The compound induces β-catenin ubiquitination and subsequent proteasomal degradation, thereby inhibiting cancer cell proliferation .
Biological Activities
Numerous studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer). It demonstrates IC50 values ranging from 1.81 to 9.73 μM, indicating potent antiproliferative effects .
- Induction of Apoptosis : Research indicates that the compound can induce apoptotic cell death through the activation of caspases 3 and 9, along with other apoptotic markers such as poly(ADP-ribose) polymerase cleavage .
- Antioxidant Activity : Thiophene derivatives have been reported to exhibit antioxidant properties, which may contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .
Comparative Analysis with Related Compounds
The unique combination of functional groups in this compound sets it apart from structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzenesulfonamide | Contains sulfonamide group | Antimicrobial |
| N-Methyl-4-methylbenzenesulfonamide | Similar sulfonamide structure | Anti-inflammatory |
| 3-Amino-4-methylthiophene-2-carboxylic Acid | Thiophene ring with carboxylic acid | Anticancer potential |
The distinct structural features of this compound enhance its therapeutic efficacy compared to these similar compounds.
Case Studies
- In Vitro Studies : A study demonstrated that exposure to submicromolar concentrations of related thiophene derivatives resulted in significant cytotoxicity against K562 chronic myelogenous leukemia cells within just 30 minutes . This rapid action underscores the potential clinical relevance of thiophene-based compounds.
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between the compound and key proteins involved in cancer pathways. These studies suggest that the thiophene ring contributes significantly to the binding affinity observed .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring, sulfonamide, and carboxamide functional groups, contributing to its unique chemical reactivity and biological activity. The presence of a methylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry Applications
Potential Therapeutic Uses:
- Anticancer Activity: The compound has been investigated for its anticancer properties. Similar compounds with thiophene structures have shown efficacy against various cancer cell lines. For instance, studies involving thieno[2,3-d]pyrimidine derivatives indicate that modifications in the thiophene ring can enhance cytotoxicity against breast (MCF-7), liver (HepG-2), and prostate (PC-3) cancer cells .
- Anti-inflammatory Properties: Compounds with sulfonamide groups are known for their anti-inflammatory effects. Research suggests that the sulfonamide moiety in this compound could interact with specific biological targets involved in inflammatory pathways.
Case Studies:
- A study demonstrated the synthesis of related thiophene derivatives that exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index for compounds similar to 3-(N-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide.
Organic Synthesis Applications
Building Block for Synthesis:
This compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical transformations:
- Substitution Reactions: The sulfonamide and carboxamide groups allow for nucleophilic substitutions, making it useful in synthesizing more complex molecules.
- Oxidation and Reduction Reactions: The compound can be oxidized to introduce additional functional groups or reduced to modify existing ones, expanding its utility in synthetic organic chemistry.
Data Table: Chemical Transformations
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Introduction of additional functional groups | Sulfoxides or sulfones |
| Reduction | Removal of oxygen atoms | Amines or alcohols |
| Substitution | Replacement of functional groups | Diverse derivatives |
Material Science Applications
Development of New Materials:
The unique structure of this compound makes it suitable for developing new materials with specific properties:
- Conductive Polymers: Its thiophene component can be integrated into conductive polymer matrices, potentially enhancing electronic properties.
- Catalysts: The compound may act as a catalyst in various industrial processes due to its ability to stabilize reactive intermediates.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Electronic Effects: The target compound’s methylsulfanyl group (electron-donating) contrasts with the nitro group (electron-withdrawing) in and the chlorophenyl groups (electron-withdrawing) in . This difference may influence solubility, membrane permeability, and receptor-binding interactions.
Biological Activity: Compounds with nitro groups (e.g., ) exhibit antibacterial activity but may also show genotoxicity due to reactive nitro intermediates . The target compound’s methylsulfanyl group likely reduces such risks. Chlorophenyl-substituted derivatives (e.g., ) are often associated with enhanced metabolic stability and antimicrobial efficacy due to halogen interactions with biological targets .
This may confer broader pharmacological versatility to but complicates synthesis .
Crystallographic Behavior :
- The dihedral angles between the thiophene and aromatic rings in (8.5–13.5°) suggest a planar conformation, which may enhance intermolecular interactions. The target compound’s methylsulfanyl group could introduce steric hindrance, altering packing efficiency .
Research Findings and Implications
Pharmacological Potential
- The absence of nitro or chloro groups may reduce toxicity risks .
Toxicity Considerations
- Nitro-containing derivatives (e.g., ) are associated with genotoxicity in mammalian cells, whereas sulfonamide and methylsulfanyl groups in the target compound may offer a safer profile .
Q & A
Basic: What are the optimal synthetic routes for 3-(N-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves coupling reactions between thiophene-2-carboxylate derivatives and functionalized aromatic amines. Key methods include:
- Reflux in acetonitrile : Equimolar amounts of acyl chloride (e.g., thiophene-2-carbonyl chloride) and substituted aniline derivatives (e.g., 4-(methylsulfanyl)benzylamine) are refluxed in acetonitrile for 1–2 hours, yielding crystalline products after solvent evaporation .
- Microwave-assisted synthesis : Solvent-free reactions under microwave irradiation (e.g., using cyclohexanone and Al₂O₃ as a solid support) reduce reaction times and improve yields .
- Purification : Recrystallization (e.g., from methanol) or reverse-phase HPLC is recommended for isolating high-purity products .
Optimization Strategies:
- Monitor reaction progress via TLC (Rf values) and adjust stoichiometry to minimize side products.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing substituents.
Basic: What spectroscopic techniques are essential for characterizing the compound, and how should data interpretation address potential ambiguities?
Methodological Answer:
Essential Techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., methylsulfanyl groups at δ 2.5–3.0 ppm; thiophene protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Validate amide (C=O stretch at ~1650 cm⁻¹) and sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) functionalities .
- Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H]⁺ ion matching calculated m/z) .
Addressing Ambiguities:
- Compare experimental NMR/IR data with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide ).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
Advanced: How do structural variations in the thiophene core and substituent groups affect the compound's bioactivity, and what strategies exist to resolve contradictory structure-activity reports?
Methodological Answer:
Structural Impact:
- Thiophene Modifications : Electron-withdrawing groups (e.g., nitro, cyano) on the thiophene ring enhance antibacterial activity but may reduce solubility .
- Substituent Effects : Methylsulfanyl groups improve membrane permeability, while bulky benzenesulfonamide moieties influence target binding (e.g., T-type Ca²⁺ channel inhibition) .
Resolving Contradictions:
- Comparative Studies : Synthesize analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) and test under standardized assays .
- Computational Modeling : Use molecular docking to predict binding affinities and validate with experimental IC₅₀ values .
Advanced: What are the primary challenges in analyzing non-covalent interactions in the crystal structure, and how can these be addressed?
Methodological Answer:
Challenges:
- Weak interactions (e.g., C–H⋯O/S, π–π stacking) dominate packing but are difficult to resolve via X-ray crystallography due to low electron density .
Solutions:
- High-Resolution X-ray Diffraction : Resolve intermolecular contacts (e.g., C8–H⋯O5 = 2.42 Å in N-(2-nitrophenyl)thiophene-2-carboxamide ).
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H/S⋯H contacts) to explain supramolecular assembly .
Advanced: How does the compound interact with biological targets like T-type Ca²⁺ channels, and what methodological approaches validate these interactions?
Methodological Answer:
Interaction Mechanism:
- The benzenesulfonamide moiety binds to voltage-sensing domains of Ca²⁺ channels, while the thiophene core modulates channel inactivation .
Validation Methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
